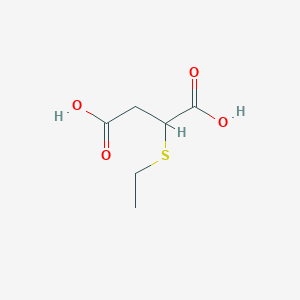
2-(Ethylsulfanyl)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)butanedioic acid is an organic compound with the molecular formula C6H10O4S It is a derivative of butanedioic acid (succinic acid) where one of the hydrogen atoms is replaced by an ethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
2-(Ethylsulfanyl)butanedioic acid can be synthesized through several methods:
Alkylation of Succinic Acid: One common method involves the alkylation of succinic acid with ethylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions.
Thioesterification: Another method involves the thioesterification of butanedioic acid with ethylthiol, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Ethylsulfanyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Ethylsulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 2-(Ethylsulfanyl)butanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, altering their activity and function.
Pathways Involved: It may affect metabolic pathways, including those involved in oxidative stress and cellular signaling.
類似化合物との比較
Similar Compounds
Butanedioic Acid (Succinic Acid): A dicarboxylic acid with similar structural features but lacking the ethylsulfanyl group.
2-(Methylsulfanyl)butanedioic Acid: A similar compound where the ethyl group is replaced by a methyl group.
Uniqueness
2-(Ethylsulfanyl)butanedioic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
44978-42-9 |
|---|---|
分子式 |
C6H10O4S |
分子量 |
178.21 g/mol |
IUPAC名 |
2-ethylsulfanylbutanedioic acid |
InChI |
InChI=1S/C6H10O4S/c1-2-11-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) |
InChIキー |
QLONCKJHVAADQN-UHFFFAOYSA-N |
正規SMILES |
CCSC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



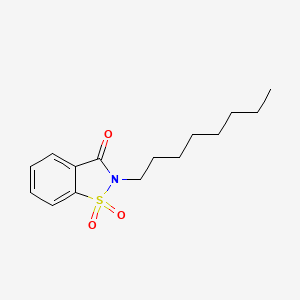
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)

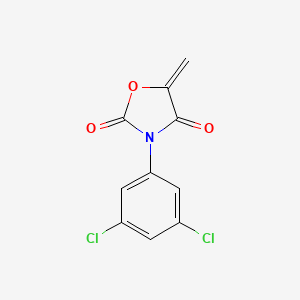
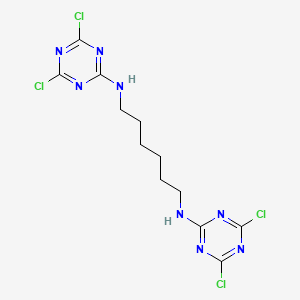
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
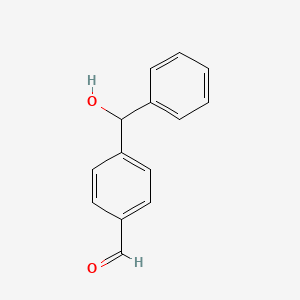
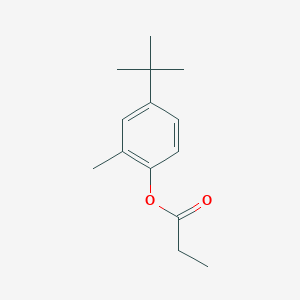

![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
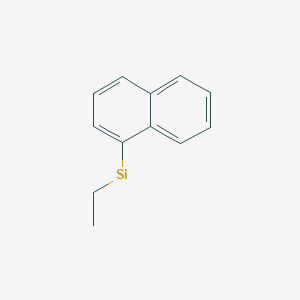
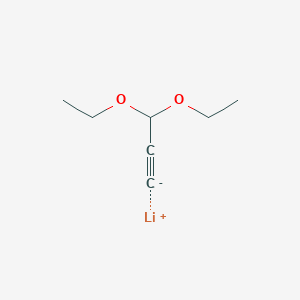
![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
